molecular formula C18H24Cl2N2O B13729853 Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride CAS No. 18638-87-4

Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Cat. No.: B13729853
CAS No.: 18638-87-4
M. Wt: 355.3 g/mol
InChI Key: QSYGRIQZTDHMGW-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For this specific compound, the synthesis might involve:

    Starting Materials: Appropriate substituted aniline and diethylaminoethyl chloride.

    Cyclization: Formation of the carbazole ring system through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 6-position.

    Final Steps: Formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carbazole-1,4-quinone derivatives.

    Reduction: Reduction of the carbazole ring to form dihydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

Carbazole derivatives, including the compound , have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials.

Mechanism of Action

The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar core structure.

    6-Chlorocarbazole: A chlorinated derivative with similar properties.

    9-(2-(Diethylamino)ethyl)carbazole: A derivative with a similar side chain.

Uniqueness

The compound “Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride” is unique due to the specific combination of functional groups and the monohydrochloride salt form, which may confer distinct biological and chemical properties compared to other carbazole derivatives.

Properties

CAS No.

18638-87-4

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C18H23ClN2O.ClH/c1-3-20(4-2)10-11-21-16-9-8-13(19)12-15(16)14-6-5-7-17(22)18(14)21;/h8-9,12H,3-7,10-11H2,1-2H3;1H

InChI Key

QSYGRIQZTDHMGW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

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